molecular formula C10H8FNO3 B570007 Methyl 7-fluoro-2-oxoindoline-4-carboxylate CAS No. 1260776-33-7

Methyl 7-fluoro-2-oxoindoline-4-carboxylate

Cat. No.: B570007
CAS No.: 1260776-33-7
M. Wt: 209.176
InChI Key: HFRWFBKQGRXZKX-UHFFFAOYSA-N
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Scientific Research Applications

Methyl 7-fluoro-2-oxoindoline-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-2-oxoindoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole derivatives, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-2-oxoindoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-chloro-2-oxoindoline-4-carboxylate
  • Methyl 7-bromo-2-oxoindoline-4-carboxylate
  • Methyl 7-iodo-2-oxoindoline-4-carboxylate

Uniqueness

Methyl 7-fluoro-2-oxoindoline-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its halogenated counterparts .

Properties

IUPAC Name

methyl 7-fluoro-2-oxo-1,3-dihydroindole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-15-10(14)5-2-3-7(11)9-6(5)4-8(13)12-9/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRWFBKQGRXZKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CC(=O)NC2=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697539
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260776-33-7
Record name Methyl 7-fluoro-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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